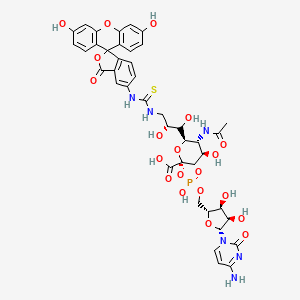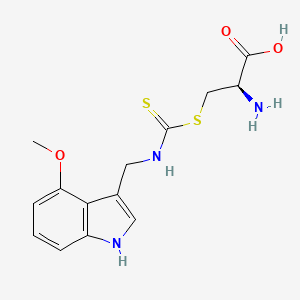
S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine: is a complex organic compound that features a unique combination of an indole moiety, a carbamothioyl group, and an L-cysteine residue. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine typically involves multiple steps. One common approach is to start with the indole derivative, 4-methoxy-1H-indole-3-carbaldehyde, which undergoes a series of reactions including condensation, reduction, and thiolation to introduce the carbamothioyl group. The final step involves coupling with L-cysteine under mild conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce thiol-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In biological research, S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is studied for its potential role in modulating biochemical pathways and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The carbamothioyl group may interact with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- 4-Methoxy-1H-indole-3-carbaldehyde
- (1H-Indol-3-yl)methanamine
- 2-(4-Methoxy-1H-indol-3-yl)acetamide
Uniqueness: S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is unique due to the presence of both the indole moiety and the L-cysteine residue, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H17N3O3S2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(4-methoxy-1H-indol-3-yl)methylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-11-4-2-3-10-12(11)8(5-16-10)6-17-14(21)22-7-9(15)13(18)19/h2-5,9,16H,6-7,15H2,1H3,(H,17,21)(H,18,19)/t9-/m0/s1 |
Clave InChI |
UJUOKEHOIJDRPY-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SC[C@@H](C(=O)O)N |
SMILES canónico |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


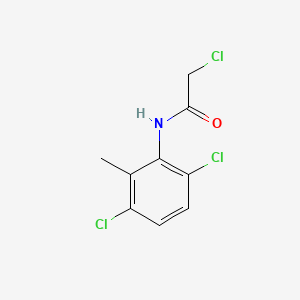
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
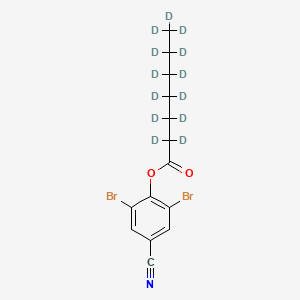
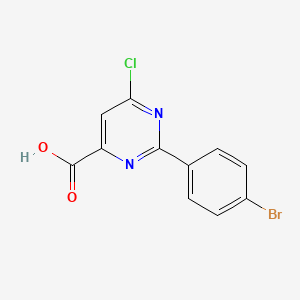
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
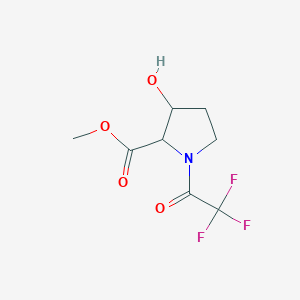
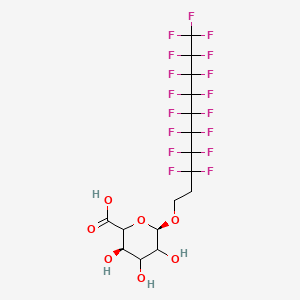
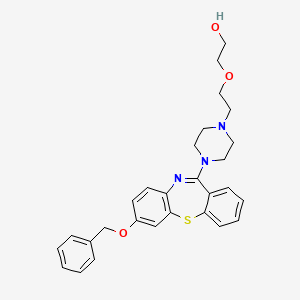
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)

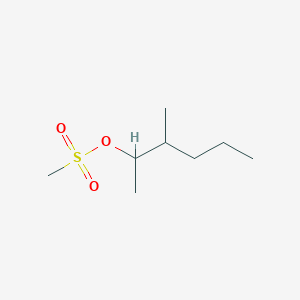
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
